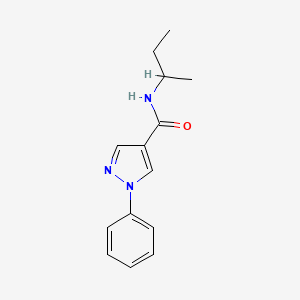![molecular formula C13H17BrOZn B14888148 3-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14888148.png)
3-[(Cyclohexyloxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclohexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-[(Cyclohexyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(Cyclohexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(Cyclohexyloxy)methyl]bromobenzene+Zn→3-[(Cyclohexyloxy)methyl]phenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient mixing, temperature control, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(Cyclohexyloxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted aromatic compounds, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(Cyclohexyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and materials science.
Mécanisme D'action
The mechanism by which 3-[(Cyclohexyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound can transfer the phenyl group to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
- Cyclohexylzinc bromide
Uniqueness: 3-[(Cyclohexyloxy)methyl]phenylzinc bromide is unique due to the presence of the cyclohexyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H17BrOZn |
|---|---|
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
bromozinc(1+);cyclohexyloxymethylbenzene |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3,7-8,13H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VBCCNUYNPGLHPU-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OCC2=CC=C[C-]=C2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
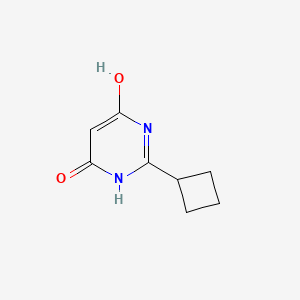
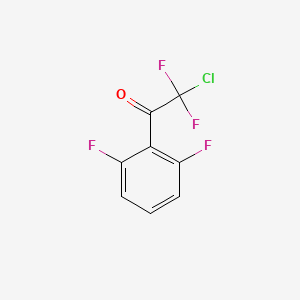
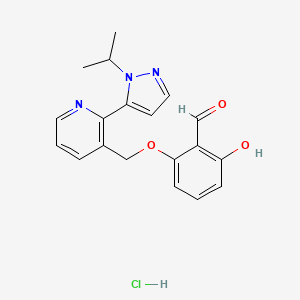
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
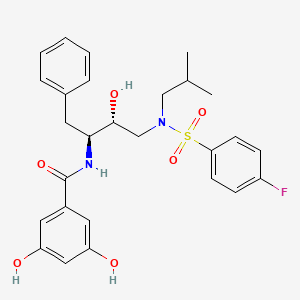
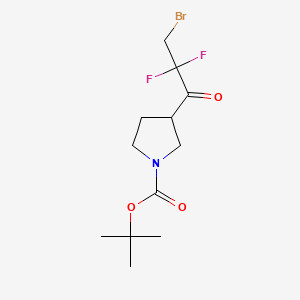
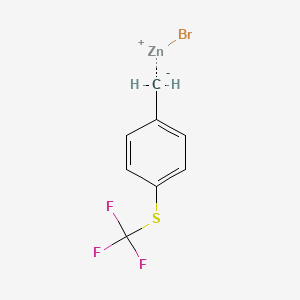
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
